4-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a complex organic compound that belongs to the class of oxazines and oxadiazoles. This compound is notable for its potential applications in medicinal chemistry, particularly as a selective inhibitor of cyclin-dependent kinase 9 (CDK9), which is a critical target in cancer therapy. The compound's structure incorporates multiple aromatic rings and heterocycles, contributing to its biological activity and physicochemical properties.
The information regarding this compound can be found in various scientific databases and publications, including PubChem and research articles focusing on its synthesis and biological activity. For instance, studies have highlighted its role as a CDK9 inhibitor, demonstrating promising results in preclinical models of hematologic malignancies .
This compound can be classified as:
The synthesis of 4-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves multi-step synthetic routes that integrate various organic reactions. The process may include:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques such as thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are typically employed to monitor the reactions and characterize the final product.
The molecular structure of 4-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one features:
The molecular formula is , with a molecular weight of approximately 413.2 g/mol. The precise three-dimensional structure can be elucidated using X-ray crystallography or computational modeling.
The compound's reactivity profile includes:
Reactions involving this compound should be conducted under controlled conditions to prevent side reactions. Monitoring reaction progress via spectroscopic methods ensures high yields of desired products.
As a CDK9 inhibitor, this compound interferes with the phosphorylation of serine residues on RNA polymerase II, leading to reduced transcriptional activity of genes involved in cell proliferation and survival. This mechanism is particularly relevant in cancer cells where CDK9 activity is often dysregulated.
In vitro studies have shown that treatment with this compound leads to a decrease in Mcl-1 expression levels and induces apoptosis in certain cancer cell lines . The specific binding interactions between the compound and CDK9 are crucial for its inhibitory effect.
While specific values for density and melting point were not available in the search results, compounds of this class generally exhibit moderate melting points due to their crystalline nature.
Key chemical properties include:
The primary application of 4-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one lies in:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3